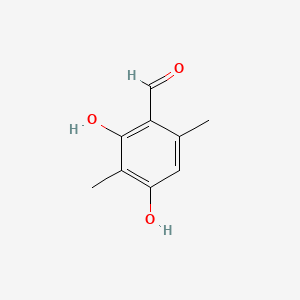

2,4-Dihydroxy-3,6-dimethylbenzaldehyde

Description

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2,4-dihydroxy-3,6-dimethylbenzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-5-3-8(11)6(2)9(12)7(5)4-10/h3-4,11-12H,1-2H3 |

InChI Key |

XOAAGSCMGLMPKG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C=O)O)C)O |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)O)C)O |

Synonyms |

2,4-dihydroxy-3,6-dimethylbenzaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence :

- The aldehyde group in this compound enhances electrophilicity compared to its carboxylic acid analog (2,4-dihydroxy-3,6-dimethylbenzoic acid). This difference impacts solubility (aldehyde derivatives are generally less polar) and reactivity in nucleophilic additions .

- 3,5-Diiodo-4-hydroxybenzaldehyde, with iodine substituents, exhibits higher molecular weight and distinct biochemical interactions (e.g., thyroid hormone mimicry) compared to the methyl-substituted target compound .

However, direct evidence of allergenicity is lacking, unlike its benzoic acid analog, which is implicated in skin sensitization . 4-Hydroxybenzaldehyde demonstrates broad pharmacological activity (e.g., antioxidant, anticancer) due to its simpler structure, whereas the additional methyl and hydroxyl groups in this compound may limit bioavailability .

Synthetic Accessibility: this compound is synthesized via fungal extraction or catalytic methods , whereas 3,5-diiodo-4-hydroxybenzaldehyde requires halogenation steps (e.g., iodination of salicylaldehyde derivatives) . 4-Hydroxybenzaldehyde is commercially available and widely used as a precursor, highlighting the niche application of the target compound in specialized syntheses (e.g., sorbicillinoids) .

Table 2: Spectroscopic Comparison

Preparation Methods

Reaction Procedure

-

Substrate Preparation : 4.45 g (32 mmol) of 4,5-dimethylresorcinol is dissolved in 100 mL of anhydrous diethyl ether in a nitrogen-purged flask equipped with a gas inlet and condenser.

-

Reagent Addition : 5.635 g (48 mmol) of zinc cyanide (Zn(CN)₂) is added to the solution.

-

Acid Catalysis : Gaseous hydrochloric acid (HCl) is passed through the reaction mixture for 2 hours at room temperature, forming a precipitate.

-

Workup : The mixture is purged with nitrogen, filtered, and the solid residue dissolved in boiling water. Cooling recrystallizes the product, which is washed with water and dried.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, where Zn(CN)₂ and HCl generate HCN in situ. The aldehyde group is introduced at the para position relative to the hydroxyl groups, with steric and electronic effects of the methyl groups directing regioselectivity.

Microbial Biosynthesis in Leptosphaeria maculans

This compound (referred to as metabolite 212 in studies) is naturally produced by the fungal pathogen Leptosphaeria maculans, particularly under stress conditions.

Culture Conditions and Optimization

Extraction and Isolation

-

Fermentation : Cultures are incubated for 4–5 days in PDB.

-

Extraction : Ethyl acetate (EtOAc) is used to extract metabolites from the broth.

-

Chromatography : HPLC with UV/Vis detection (λmax ~280 nm) identifies and purifies the compound.

Comparative Analysis of Methods

Challenges and Advancements

Limitations of Chemical Synthesis

Q & A

What are the recommended spectroscopic methods for characterizing 2,4-Dihydroxy-3,6-dimethylbenzaldehyde, and how should data interpretation account for structural features?

Basic

Characterization typically employs <sup>13</sup>C-NMR spectroscopy to resolve substituent positions on the aromatic ring. For example, the <sup>13</sup>C-NMR spectrum (75 MHz, DMSO-d6) of this compound shows distinct signals for the aldehyde carbonyl (~190 ppm), hydroxyl-substituted carbons (~160-165 ppm), and methyl groups (~20-25 ppm) . Coupling this with FT-IR (to confirm hydroxyl and aldehyde stretches at ~3200-3400 cm<sup>-1</sup> and ~1700 cm<sup>-1</sup>, respectively) and mass spectrometry (for molecular ion validation) ensures structural confirmation.

Advanced

For advanced studies, 2D-NMR (HSQC, HMBC) is critical to resolve overlapping signals caused by dihydroxy and dimethyl substitutions. For instance, HMBC correlations between the aldehyde proton and adjacent carbons can confirm regiochemistry. Researchers should also consider solvent-induced chemical shift variations ; DMSO-d6 may enhance hydrogen bonding, downfield-shifting hydroxyl protons .

How can researchers address discrepancies in reported solubility data for dihydroxybenzaldehyde derivatives?

Basic

Solubility inconsistencies often arise from experimental conditions (e.g., temperature, solvent purity). For this compound, polar aprotic solvents (DMSO) are preferred due to hydrogen-bonding capacity, whereas limited aqueous solubility (~<1 mg/mL) is typical for similar derivatives (e.g., 4-hydroxybenzaldehyde: 8.45 mg/mL in water at 25°C) . Standardize protocols using UV-Vis spectroscopy or HPLC to quantify saturation points.

Advanced

Advanced studies should employ molecular dynamics simulations to model solvent interactions. For example, methyl and hydroxyl groups create steric and electronic effects that reduce water solubility compared to simpler analogues. Cross-validate experimental data with COSMO-RS computational models to predict partition coefficients (logP) and solubility trends .

What synthetic routes are optimal for preparing this compound, and how can regioselectivity be controlled?

Basic

A common approach involves Friedel-Crafts alkylation of a substituted phenol precursor, followed by Riley oxidation to introduce the aldehyde group. For regioselectivity, use directing groups (e.g., methoxy) to position methyl substituents before deprotection .

Advanced

Advanced routes may leverage enzymatic catalysis or microwave-assisted synthesis to enhance yield and selectivity. For example, fungal peroxidases can hydroxylate pre-methylated benzaldehydes with high regioselectivity under mild conditions . Monitor reaction progress via in-situ <sup>1</sup>H-NMR to optimize intermediates.

How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Advanced

The electron-donating hydroxyl and methyl groups deactivate the aromatic ring toward electrophilic substitution but enhance nucleophilic aromatic substitution at positions ortho to hydroxyl groups. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), pre-protection of hydroxyls (e.g., as acetates) is necessary to prevent catalyst poisoning . DFT calculations can map frontier molecular orbitals to predict reactive sites .

What strategies mitigate degradation of this compound under oxidative conditions?

Advanced

Degradation pathways (e.g., aldehyde oxidation to carboxylic acid) are minimized by storing compounds under inert atmospheres and adding radical scavengers (e.g., BHT). Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify degradation products. For labile derivatives, lyophilization or formulation in lipid-based matrices improves shelf life .

How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Advanced

Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding affinity to targets like tyrosinase or cytochrome P450 enzymes. For example, methyl groups may enhance lipophilicity, improving membrane permeability, while hydroxyls enable hydrogen bonding with active sites . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Advanced

Trace impurities (e.g., residual solvents, oxidation byproducts) require UHPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use isotope dilution for quantification. For isomers, chiral chromatography or ion mobility spectrometry separates structurally similar contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.